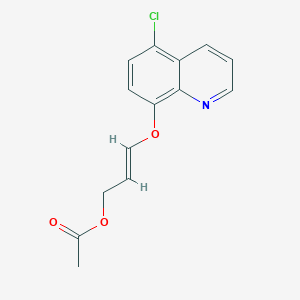

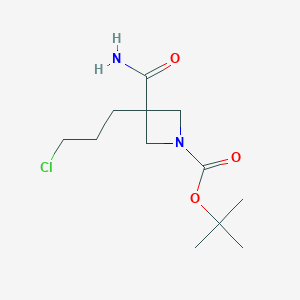

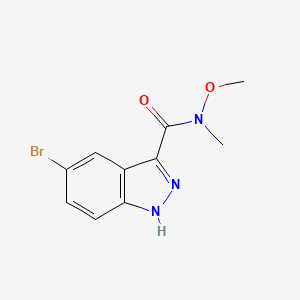

tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von tert-Butyl-3-Carbamoyl-3-(3-chloropropyl)azetidin-1-carboxylat umfasst in der Regel die folgenden Schritte:

Bildung des Azetidinrings: Der Azetidinring kann durch Cyclisierungsreaktionen gebildet werden, die geeignete Vorläuferstoffe beinhalten. Beispielsweise kann ausgehend von einem β-Aminoalkohol eine Cyclisierung unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphorylchlorid erreicht werden.

Einführung der tert-Butylgruppe: Die tert-Butylgruppe kann durch eine tert-Butylesterifizierungsreaktion eingeführt werden. Dies kann mit tert-Butylchlorformiat in Gegenwart einer Base wie Triethylamin erreicht werden.

Carbamoylierung: Die Carbamoylgruppe kann unter geeigneten Bedingungen unter Verwendung von Reagenzien wie Isocyanaten oder Carbamoylchloriden eingeführt werden.

Chlorpropylersatz: Die Chlorpropylgruppe kann durch nucleophile Substitutionsreaktionen unter Verwendung von Reagenzien wie 3-Chloropropylamin eingeführt werden.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für tert-Butyl-3-Carbamoyl-3-(3-chloropropyl)azetidin-1-carboxylat würden wahrscheinlich eine Optimierung der oben genannten Syntheserouten umfassen, um eine hohe Ausbeute, Reinheit und Kosteneffizienz zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungstechniken umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Substitutionsreaktionen: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Chlorpropylgruppe, wobei das Chloratom durch andere Nucleophile ersetzt werden kann.

Hydrolyse: Die Ester- und Carbamoylgruppen können unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechenden Carbonsäure- und Amin-Derivate zu ergeben.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid reduziert werden, um das entsprechende Amin zu ergeben.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid, Kaliumcyanid oder Thiole können unter milden bis moderaten Bedingungen verwendet werden.

Hydrolyse: Es können saure Bedingungen (z. B. Salzsäure) oder basische Bedingungen (z. B. Natriumhydroxid) eingesetzt werden.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid können unter wasserfreien Bedingungen verwendet werden.

Hauptprodukte

Substitution: Die Produkte variieren je nach verwendetem Nucleophil, wie z. B. Aziden, Nitrilen oder Thiolen.

Hydrolyse: Die Hauptprodukte sind die entsprechende Carbonsäure und das entsprechende Amin.

Reduktion: Das Hauptprodukt ist das entsprechende Amin.

Wissenschaftliche Forschungsanwendungen

tert-Butyl-3-Carbamoyl-3-(3-chloropropyl)azetidin-1-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird als Baustein für die Synthese verschiedener bioaktiver Moleküle verwendet, darunter potenzielle Medikamentenkandidaten.

Organische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle, insbesondere solcher, die Azetidinringe enthalten.

Materialwissenschaften: Es kann bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden, wie z. B. Polymere und Harze.

Biologische Studien: Die Verbindung kann in Studien verwendet werden, die die biologische Aktivität von Azetidinderivaten untersuchen, einschließlich ihres Potenzials als Enzyminhibitoren oder Rezeptormodulatoren.

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-3-Carbamoyl-3-(3-chloropropyl)azetidin-1-carboxylat hängt stark von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es durch Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren wirken. Die Chlorpropylgruppe kann als reaktive Stelle für die kovalente Bindung an Zielproteine dienen, während der Azetidinring für strukturelle Steifigkeit und Spezifität sorgen kann.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly those containing azetidine rings.

Material Science: It can be used in the development of novel materials with unique properties, such as polymers and resins.

Biological Studies: The compound can be used in studies investigating the biological activity of azetidine derivatives, including their potential as enzyme inhibitors or receptor modulators.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloropropyl group can serve as a reactive site for covalent binding to target proteins, while the azetidine ring can provide structural rigidity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

tert-Butyl-3-[(Methylsulfonyl)oxy]azetidin-1-carboxylat: Diese Verbindung hat einen ähnlichen Azetidinkern, jedoch einen anderen Substituenten in der 3-Position.

tert-Butyl-3-(Dimethylamino)-3-(Fluormethyl)azetidin-1-carboxylat: Diese Verbindung enthält eine Dimethylamino- und eine Fluormethylgruppe anstelle der Carbamoyl- und Chlorpropylgruppen.

tert-Butyl-(3-Hydroxypropyl)carbamate: Diese Verbindung enthält eine Hydroxypropylgruppe anstelle der Chlorpropylgruppe.

Einzigartigkeit

tert-Butyl-3-Carbamoyl-3-(3-chloropropyl)azetidin-1-carboxylat ist aufgrund des Vorhandenseins sowohl der Carbamoyl- als auch der Chlorpropylgruppe einzigartig, die unterschiedliche Reaktivität und Potenzial für vielfältige chemische Transformationen bieten. Die Kombination dieser funktionellen Gruppen mit dem Azetidinring macht sie zu einem vielseitigen Zwischenprodukt für die Synthese verschiedener bioaktiver Verbindungen und Materialien.

Eigenschaften

CAS-Nummer |

1384165-01-8 |

|---|---|

Molekularformel |

C12H21ClN2O3 |

Molekulargewicht |

276.76 g/mol |

IUPAC-Name |

tert-butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C12H21ClN2O3/c1-11(2,3)18-10(17)15-7-12(8-15,9(14)16)5-4-6-13/h4-8H2,1-3H3,(H2,14,16) |

InChI-Schlüssel |

WREVJUIXIXFQGM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CCCCl)C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B11844121.png)

![4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane](/img/structure/B11844129.png)

![1-(4-Chloro-2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11844157.png)